(E)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide
Description
BenchChem offers high-quality (E)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S2/c18-13-4-2-1-3-12(13)11-14-16(23)21(17(25)26-14)6-5-15(22)19-20-7-9-24-10-8-20/h1-4,11H,5-10H2,(H,19,22)/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGKOXHLAZPRIX-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1NC(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of (E)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide typically involves the condensation of appropriate thiazolidinone precursors with morpholine derivatives. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the desired compound.
Biological Activity Overview
The biological activity of this compound has been investigated across several studies, revealing its potential as an antimicrobial, antitumor, and enzyme-inhibitory agent. Below is a summary of its key biological activities:
The mechanism of action for (E)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide involves multiple pathways:
- Enzyme Interaction : The thioxothiazolidine ring structure allows for specific interactions with target enzymes, modulating their activity.
- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines through apoptosis induction.
- Biofilm Formation Prevention : It has been noted to reduce biofilm formation in bacterial species, which is crucial for treating chronic infections.
Case Studies
Several studies have highlighted the efficacy of (E)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide:
- Antimicrobial Efficacy :
- Antitumor Activity :
- Enzyme Inhibition :
Scientific Research Applications
Antibacterial Applications
Thiazolidinones, including the compound , have been investigated for their ability to inhibit bacterial growth. Research indicates that derivatives of thiazolidinones can effectively target Type III secretion systems in pathogenic bacteria such as Salmonella enterica and Pseudomonas aeruginosa. The inhibition of these systems is crucial as they play a significant role in bacterial virulence and pathogenicity. Studies have shown that compounds similar to (E)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide exhibit promising antibacterial activity through mechanisms that disrupt protein-protein interactions essential for bacterial survival .
Anticancer Properties
Recent studies highlight the anticancer potential of thiazolidinone derivatives. For instance, compounds structurally related to (E)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). These compounds induce apoptosis through mechanisms involving mitochondrial membrane potential disruption and activation of caspases . The structure-activity relationship (SAR) analyses indicate that modifications at specific positions on the thiazolidinone core enhance cytotoxicity, making them promising candidates for further development as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinone derivatives has also been explored. Compounds like (E)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide may exert their effects by modulating inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases where thiazolidinones could serve as therapeutic agents .
Case Studies and Research Findings
- Antibacterial Activity : A study focused on thiazolidinone derivatives showed that specific modifications led to enhanced activity against Salmonella enterica by inhibiting its Type III secretion system, highlighting the importance of structural diversity in developing effective antibacterial agents .
- Anticancer Mechanisms : Research on a related thiazolidinone derivative demonstrated its ability to induce apoptosis in breast cancer cells through mitochondrial pathways, with IC50 values significantly lower than those of established chemotherapeutics like etoposide .
- Anti-inflammatory Properties : Investigations into the anti-inflammatory effects of thiazolidinones revealed their potential to inhibit key inflammatory markers, suggesting a therapeutic role in managing conditions characterized by excessive inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
